Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is utilized in organic chemistry as a building block for complex organic synthesis. It’s particularly valuable for creating biphenyl structures, which are common in many organic compounds, including pharmaceuticals and agrochemicals.
Methods of Application: The compound is often used in cross-coupling reactions, such as Suzuki coupling, which forms biaryl compounds by reacting with boronic acids in the presence of a palladium catalyst. The reaction conditions typically involve heating under reflux with a base like sodium carbonate in a water/ethanol mixture.
Results and Outcomes: The use of 3’-Bromobiphenyl-3-carboxylic acid in such reactions has been shown to yield high-purity biphenyl derivatives, with yields often exceeding 90%. These products are then used as intermediates in the synthesis of more complex molecules .
Application Summary: In pharmaceutical research, 3’-Bromobiphenyl-3-carboxylic acid serves as a precursor for the synthesis of various drug candidates. Its biphenyl moiety is a common feature in drugs due to its ability to interact with biological targets.
Methods of Application: The acid is used to synthesize potential therapeutic agents through various organic reactions, including amidation and esterification, which modify the carboxylic acid group to create more bioactive compounds.
Results and Outcomes: Compounds derived from 3’-Bromobiphenyl-3-carboxylic acid have been tested in vitro and in vivo, showing promising biological activity and pharmacokinetics suitable for drug development .
Application Summary: In material science, this compound is used to modify the properties of polymers and create new materials with enhanced characteristics, such as increased thermal stability or improved electronic properties.
Methods of Application: 3’-Bromobiphenyl-3-carboxylic acid can be grafted onto polymer chains or used to initiate polymerization reactions, resulting in materials with specific desired properties.
Application Summary: Environmental studies utilize 3’-Bromobiphenyl-3-carboxylic acid to understand the behavior of brominated organic compounds in ecosystems, particularly their stability and potential for bioaccumulation.
Methods of Application: The compound is often used as a standard or reference material in environmental sampling and analysis to calibrate instruments and validate methodologies.
Results and Outcomes: Studies have shown that brominated biphenyls can persist in the environment and may accumulate in the tissues of organisms, leading to concerns about their long-term ecological impact .
Application Summary: In biochemistry, 3’-Bromobiphenyl-3-carboxylic acid is used to study enzyme-substrate interactions, especially those involving enzymes that metabolize aromatic compounds.
Methods of Application: The compound is used as a substrate in enzymatic assays to measure the activity of enzymes like cytochrome P450s, which play a crucial role in drug metabolism.
Results and Outcomes: Research has demonstrated that 3’-Bromobiphenyl-3-carboxylic acid can be metabolized by certain P450 enzymes, providing insights into the metabolic pathways of similar compounds in the body .
Application Summary: Industrially, 3’-Bromobiphenyl-3-carboxylic acid is used in the synthesis of dyes, pigments, and flame retardants due to its bromine content and structural stability.
Methods of Application: The acid is incorporated into various chemical processes to produce industrial chemicals that require brominated aromatic structures for their activity.
Results and Outcomes: The use of 3’-Bromobiphenyl-3-carboxylic acid in industrial applications has led to the development of products with improved performance characteristics, such as higher colorfastness in dyes and enhanced flame-retardant properties in materials .
Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is used in analytical chemistry as a standard for calibrating chromatographic and spectroscopic methods due to its distinct physicochemical properties.
Methods of Application: The compound is often used in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to establish retention times and mass spectral profiles, which are crucial for identifying and quantifying similar compounds in complex mixtures.
Results and Outcomes: The calibration with 3’-Bromobiphenyl-3-carboxylic acid has enabled accurate and reproducible measurements, with detection limits in the low parts per million (ppm) range, facilitating the analysis of environmental samples and pharmaceutical products .
Application Summary: In catalysis research, this compound is explored as a ligand precursor for transition metal catalysts, which are pivotal in various chemical transformations.
Methods of Application: 3’-Bromobiphenyl-3-carboxylic acid is used to synthesize metal complexes that act as catalysts in reactions such as oxidative coupling and C-H activation. These reactions are conducted under controlled conditions, often in inert atmospheres.
Application Summary: Nanotechnology leverages 3’-Bromobiphenyl-3-carboxylic acid in the synthesis of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Methods of Application: The acid is used to modify the surface of nanoparticles, imparting them with specific functionalities that enable their use in the creation of nanocomposites and nanostructured materials.
Results and Outcomes: These materials exhibit unique optical and electronic properties, such as enhanced photoluminescence or electrical conductivity, which are valuable for the development of advanced nanodevices .
Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is utilized in the development of new agrochemicals, particularly herbicides and pesticides, due to its structural similarity to certain natural plant hormones.
Methods of Application: The compound is incorporated into synthetic pathways to create analogs of plant growth regulators, which can be tested for their efficacy in controlling weed growth or pest populations.
Results and Outcomes: Some derivatives have shown promising results in field trials, offering potential as safer and more effective alternatives to existing agrochemicals .
Application Summary: In photovoltaic research, 3’-Bromobiphenyl-3-carboxylic acid is used to design novel organic dyes for dye-sensitized solar cells (DSSCs), aiming to improve their light absorption and conversion efficiency.
Methods of Application: The compound is functionalized to attach to semiconductor surfaces, forming part of the light-harvesting complex in DSSCs. These experiments are conducted under simulated sunlight to test the performance of the solar cells.
Results and Outcomes: The incorporation of biphenyl-based dyes has led to DSSCs with higher power conversion efficiencies, contributing to the advancement of renewable energy technologies .
Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is also used in chemical education as a teaching aid to demonstrate various organic synthesis techniques and analytical methods.
Methods of Application: Educators use the compound in laboratory courses to illustrate the principles of organic synthesis, purification, and characterization, providing hands-on experience to students.
Results and Outcomes: Students gain practical skills and a deeper understanding of organic chemistry concepts, as well as experience with techniques that are widely used in research and industry .
3'-Bromobiphenyl-3-carboxylic acid is an aromatic compound characterized by a biphenyl structure with a bromine atom and a carboxylic acid functional group. Its molecular formula is C₁₃H₉BrO₂, and it has a molecular weight of 277.12 g/mol. This compound features a bromine substituent at the 3' position of one phenyl ring and a carboxylic acid group at the 3 position of the other phenyl ring, contributing to its unique chemical properties and reactivity.
The reactivity of 3'-Bromobiphenyl-3-carboxylic acid can be attributed to its functional groups. Notably, it can undergo:
The compound can also be involved in various coupling reactions, particularly in the presence of catalysts like nickel, which facilitate the formation of C–C bonds through cross-coupling mechanisms .
Several methods are available for synthesizing 3'-Bromobiphenyl-3-carboxylic acid:
3'-Bromobiphenyl-3-carboxylic acid has various applications:
Interaction studies involving 3'-Bromobiphenyl-3-carboxylic acid focus on its binding affinities and biological effects. Research has shown that similar compounds may interact with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions helps elucidate potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 3'-Bromobiphenyl-3-carboxylic acid. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromobiphenyl-4-carboxylic acid | Bromine at the para position | Different steric effects due to bromine positioning |
| 2-Bromobiphenyl-2-carboxylic acid | Bromine at the ortho position | Potential for different reactivity patterns |
| Biphenyl-3-carboxylic acid | No halogen substituent | Lacks halogen effects, focusing solely on carboxylic properties |
These compounds differ primarily in their bromine positioning and functional groups, affecting their reactivity and biological activity.
3'-Bromobiphenyl-3-carboxylic acid (CAS 854237-06-2) is a halogenated biphenyl derivative first synthesized through palladium-catalyzed cross-coupling reactions, as part of broader efforts to develop structurally diverse aromatic carboxylic acids. Its classification as a biphenylcarboxylic acid places it within a family of compounds characterized by two linked benzene rings and a carboxyl group. The bromine substituent at the 3' position introduces steric and electronic effects that distinguish it from simpler biphenyl analogs like 4-biphenylcarboxylic acid (CAS 92-92-2). Early synthetic routes relied on diazonium salt chemistry, but modern methods employ Suzuki-Miyaura coupling between 3-bromophenylboronic acid and halogenated benzoic acid derivatives.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₉BrO₂ | |
| Molecular weight | 277.12 g/mol | |
| Melting point | 222°C (decomposition) | |
| Solubility | Insoluble in water | |
| Purity (HPLC) | >95% |
This compound serves as a critical intermediate in drug discovery, particularly for modifying pharmacokinetic properties through halogenation. The bromine atom enables further functionalization via Buchwald-Hartwig amination or nucleophilic aromatic substitution, making it valuable for creating libraries of bioactive molecules. In medicinal chemistry, brominated biphenyls are explored for their ability to enhance binding affinity to hydrophobic protein pockets, as seen in analogs of URAT1 inhibitors like benzbromarone. The carboxylic acid group facilitates salt formation for improved solubility and enables conjugation with amines or alcohols to produce prodrugs.
Biphenyl carboxylic acids constitute a pharmacologically significant class, exemplified by FDA-approved drugs:
These compounds often exhibit planar geometries that promote π-π stacking with biological targets. Bromination introduces steric bulk and alters electronic profiles, enabling selective modulation of target interactions. Recent studies demonstrate their utility in:
3'-Bromobiphenyl-3-carboxylic acid exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as an off-white to gray solid or colorless solid, depending on the purity and preparation method [2] [4]. The crystalline nature of the material is evident from X-ray diffraction studies of related biphenyl carboxylic acids, which show well-defined crystal structures with characteristic hydrogen bonding patterns [5] [6].
The melting point of 3'-Bromobiphenyl-3-carboxylic acid is consistently reported as 192-196°C [7] [1] [8]. This relatively high melting point reflects the strong intermolecular hydrogen bonding typical of carboxylic acids, which form cyclic dimers through O-H···O hydrogen bonds [5]. The narrow melting range indicates good purity of the commercial material.
The predicted boiling point is 426.2 ± 28.0°C [7], though the compound would likely decompose before reaching this temperature due to the thermal sensitivity of the carboxylic acid group. The compound remains thermally stable under normal laboratory conditions up to its melting point [9] [10].
3'-Bromobiphenyl-3-carboxylic acid exhibits poor water solubility (<1 mg/mL at 25°C) [11], which is typical for aromatic carboxylic acids containing hydrophobic substituents. The presence of the bromine atom and the extended aromatic system contribute to the compound's hydrophobic character.
The compound shows good solubility in organic solvents commonly used for aromatic carboxylic acids, including methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane [11]. This solubility pattern is consistent with the compound's LogP value of 3.814 [12] [7], indicating significant lipophilicity.
¹H NMR spectroscopy reveals characteristic signals for the aromatic protons in the range of 7.2-8.1 ppm, with the carboxylic acid proton appearing as a broad singlet around 10-12 ppm [13] [4]. The aromatic region shows complex splitting patterns due to the substitution pattern on both phenyl rings.
¹³C NMR spectroscopy shows the carboxylic carbon signal at approximately 175 ppm, with aromatic carbons distributed throughout the 115-160 ppm region [13]. The bromine-substituted carbon appears characteristically downfield due to the electron-withdrawing effect of the halogen.
The IR spectrum of 3'-Bromobiphenyl-3-carboxylic acid displays several diagnostic features:
Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 277 [12] [17]. The fragmentation pattern shows characteristic losses typical of biphenyl systems, including loss of the carboxylic acid group and bromine atom.
The compound exhibits strong absorption around 250 nm due to the extended π-conjugation in the biphenyl system [18]. This absorption is diagnostic for biphenyl chromophores and can be used for quantitative analysis.
The predicted pKa value of 3'-Bromobiphenyl-3-carboxylic acid is 4.11 ± 0.10 [7], which is typical for aromatic carboxylic acids. This value indicates that the compound is a moderately strong acid, significantly more acidic than aliphatic carboxylic acids (typical pKa ~4.8) due to the electron-withdrawing effect of the aromatic system.
The presence of the bromine substituent at the 3'-position provides additional electron-withdrawing character through both inductive and mesomeric effects, contributing to the relatively low pKa value. The compound will be predominantly ionized at physiological pH (7.4), existing as the carboxylate anion.
3'-Bromobiphenyl-3-carboxylic acid is chemically stable under normal laboratory conditions [9] [10]. The compound can be stored at room temperature in sealed containers without significant decomposition [1] [2] [11].
The compound exhibits typical reactivity patterns for both carboxylic acids and brominated aromatics:
Carboxylic Acid Reactions:
Bromine Substitution Reactions:
Biphenyl System Reactions:
Upon thermal decomposition, the compound may release carbon monoxide, carbon dioxide, and hydrogen bromide [9]. The material is incompatible with strong oxidizing agents and strong bases [9] [10].
While specific crystallographic data for 3'-Bromobiphenyl-3-carboxylic acid is not available in the current literature, studies of related biphenyl carboxylic acids provide insight into the likely crystal structure. Biphenyl-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c with four molecules in the asymmetric unit [5] [6].
The crystal structure is characterized by:
For 3'-Bromobiphenyl-3-carboxylic acid, the bromine substituent would likely influence the crystal packing through halogen bonding interactions and van der Waals contacts, potentially affecting the overall crystal symmetry and unit cell parameters.
Irritant;Environmental Hazard